molecular formula C17H15N3O B11142845 N-(3-pyridinylmethyl)-4-(1H-pyrrol-1-yl)benzamide

N-(3-pyridinylmethyl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B11142845
M. Wt: 277.32 g/mol
InChI Key: MCFUNRBNGTWXAS-UHFFFAOYSA-N
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Description

pyridylmethylpyrrole benzamide , is a chemical compound with the following structure:

Structure: C17H15N3O\text{Structure: } \text{C}_{17}\text{H}_{15}\text{N}_3\text{O} Structure: C17​H15​N3​O

This compound belongs to the class of boronic acid derivatives their stability in water is limited .

Preparation Methods

The synthetic route for N-(3-pyridinylmethyl)-4-(1H-pyrrol-1-yl)benzamide involves the reaction of appropriate starting materials. While specific conditions may vary, the general steps include:

  • Boronic Acid Derivative Synthesis: : The pyridylmethylpyrrole moiety is synthesized, typically through coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) using boronic acids or boronate esters.

  • Amide Formation: : The benzoyl chloride or benzoyl bromide reacts with the pyridylmethylpyrrole to form the amide bond.

  • Purification: : The product is purified using standard techniques (e.g., column chromatography).

Chemical Reactions Analysis

N-(3-pyridinylmethyl)-4-(1H-pyrrol-1-yl)benzamide can undergo various reactions:

    Oxidation: It may be oxidized under suitable conditions.

    Reduction: Reduction of the pyridine ring or the amide group is possible.

    Substitution: Substitution reactions can occur at the pyridine nitrogen or the benzamide carbon.

Common reagents include boronic acids, reducing agents (e.g., LiAlH₄), and various electrophiles. The major products depend on the specific reaction conditions.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its boronic acid functionality.

    Biological Studies: It may serve as a probe for studying biological processes.

    Materials Science: Its boron-containing structure makes it relevant for material design.

Mechanism of Action

The exact mechanism of action for N-(3-pyridinylmethyl)-4-(1H-pyrrol-1-yl)benzamide depends on its specific targets. It could interact with enzymes, receptors, or other biomolecules, affecting cellular processes.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, you can compare this compound with related boronic acid derivatives. Its uniqueness lies in the combination of the pyridylmethyl and pyrrole moieties.

Properties

Molecular Formula

C17H15N3O

Molecular Weight

277.32 g/mol

IUPAC Name

N-(pyridin-3-ylmethyl)-4-pyrrol-1-ylbenzamide

InChI

InChI=1S/C17H15N3O/c21-17(19-13-14-4-3-9-18-12-14)15-5-7-16(8-6-15)20-10-1-2-11-20/h1-12H,13H2,(H,19,21)

InChI Key

MCFUNRBNGTWXAS-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3

Origin of Product

United States

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